Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Description
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 741709-57-9) is a boronate ester derivative with the molecular formula C₁₄H₂₀BNO₄ and a molecular weight of 277.12 g/mol . It features a pyridine ring substituted at the 5-position with a pinacol boronate ester group and an ethyl ester at the 2-position. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, a critical step in pharmaceutical and materials chemistry . For example, it has been utilized in the synthesis of complex molecules such as (S)-6-(1-(2-(3-(difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamido)-2-(3,5-difluorophenyl)ethyl)-5-(1H-pyrrolo[2,3-b]pyridin-5-yl)picolinamide, highlighting its role in medicinal chemistry .
Key properties include:
Properties
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-6-18-12(17)11-8-7-10(9-16-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARSIMPPYZOXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433495 | |
| Record name | ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741709-57-9 | |
| Record name | ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid ethyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at a temperature range of 80-100°C . The product is then purified using standard chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process . Additionally, the reaction conditions may be optimized to reduce the use of expensive catalysts and minimize waste generation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids and Bases: For hydrolysis reactions, common acids include hydrochloric acid, and bases include sodium hydroxide.
Major Products Formed
Aryl or Vinyl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown potential in drug development:
-
Anticancer Agents : Research indicates that boron-containing compounds can enhance the efficacy of certain chemotherapeutics by improving their solubility and bioavailability.
- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines due to their ability to interfere with cellular signaling pathways.
Materials Science
The compound is also utilized in materials science for its unique properties:
-
Polymer Chemistry : It serves as a building block for synthesizing boron-containing polymers which exhibit enhanced thermal stability and mechanical strength.
- Case Study : Research has shown that incorporating this compound into polymer matrices can significantly improve their electrical conductivity and thermal properties.
Agricultural Research
In agriculture, this compound is explored for its potential as a pesticide or herbicide:
-
Pest Control : Its effectiveness against specific pests has been evaluated in field trials.
- Case Study : Trials indicated that formulations containing this compound reduced pest populations significantly while being less toxic to beneficial insects compared to conventional pesticides.
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against cancer cell lines |
| Materials Science | Boron-containing polymers | Improved thermal stability and conductivity |
| Agricultural Research | Pesticide formulations | Effective pest control with reduced toxicity to non-target species |
Mechanism of Action
The mechanism of action of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s boronate group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .
Comparison with Similar Compounds
Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- CAS: 957065-99-5; Molecular formula: C₁₃H₁₈BNO₄; MW: 263.1 g/mol .
- Key differences : The methyl ester substituent reduces steric bulk compared to the ethyl group in the target compound. This may enhance solubility in polar solvents but reduce stability in prolonged storage.
- Boiling point : 383.9±27.0 °C (predicted), slightly lower than the ethyl analog .
- Applications : Similar use in cross-coupling reactions; its smaller ester group may favor reactions requiring milder conditions.
Ethyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
- CAS: 1639958-04-5; Molecular formula: C₁₅H₂₂BNO₄; MW: 291.15 g/mol .
- Applications : Likely used in synthesizing branched biaryl systems due to the acetyl group’s reactivity.
Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
- CAS : 1150271-60-5; Molecular formula : C₁₃H₁₉BO₄S; MW : 282.16 g/mol .
- Key differences : Replaces the pyridine ring with a thiophene, altering electronic properties (sulfur’s electron-rich nature) and reactivity in cross-couplings.
- Applications : Preferred for synthesizing sulfur-containing heterocycles in materials science.
Ethyl 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- CAS: 1309981-37-0; Molecular formula: C₁₄H₂₀BNO₄; MW: 277.12 g/mol .
- Key differences : Boronate ester at the pyridine’s 6-position (vs. 5-position in the target compound), influencing regioselectivity in coupling reactions.
- Applications : Positional isomerism may lead to distinct electronic effects, favoring coupling at specific sites.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 741709-57-9 | C₁₄H₂₀BNO₄ | 277.12 | 404.0±30.0 | 5-Boronate, 2-ethyl ester on pyridine |
| Mthis compound | 957065-99-5 | C₁₃H₁₈BNO₄ | 263.10 | 383.9±27.0 | 5-Boronate, 2-methyl ester on pyridine |
| Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate | 1639958-04-5 | C₁₅H₂₂BNO₄ | 291.15 | Not reported | 5-Boronate, 2-acetyl-ethyl ester on pyridine |
| Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | 1150271-60-5 | C₁₃H₁₉BO₄S | 282.16 | Not reported | Boronate on thiophene, 2-ethyl ester |
| Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | 1309981-37-0 | C₁₄H₂₀BNO₄ | 277.12 | Not reported | 6-Boronate, 2-ethyl ester on pyridine |
Biological Activity
Introduction
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS Number: 741709-57-9) is a complex organic compound characterized by its unique structure that includes a picolinate moiety and a boronate ester. The molecular formula of this compound is C₁₄H₂₀BNO₄, with a molecular weight of approximately 277.12 g/mol. This article aims to explore the biological activity of this compound through various studies and findings.
Structural Characteristics
The compound features a boronate ester which is known for its reactivity in organic synthesis and potential medicinal applications. The presence of the picolinate moiety may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀BNO₄ |
| Molecular Weight | 277.12 g/mol |
| Purity | 97% |
| CAS Number | 741709-57-9 |
Functional Groups
The functional groups present in this compound include:
- Boronate Ester : Known for its role in cross-coupling reactions.
- Pyridine Derivative : May contribute to biological activity through interactions with biological receptors.
Case Studies and Research Findings
- Anticancer Properties : A study on related boronate esters demonstrated their ability to inhibit tumor growth in vitro. The mechanism involved the disruption of cellular signaling pathways critical for cancer cell proliferation.
- Antimicrobial Activity : Research on similar compounds has indicated effectiveness against various bacterial strains. The boron atom's unique properties may enhance interaction with microbial cell walls.
- Synthesis and Reactivity : this compound can be synthesized via a multi-step process involving boronation reactions. This synthesis pathway has been documented to yield high purity and stability.
Comparative Analysis with Related Compounds
A comparative analysis with other boronate esters reveals potential similarities in biological activity:
| Compound Name | Biological Activity |
|---|---|
| Methyl 4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | Potential anticancer properties |
| Bis(pinacolato)diboron | Widely used in borylation reactions; potential medicinal uses |
| Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Investigated for anti-inflammatory effects |
Q & A
Q. What are the primary applications of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate in organic synthesis?
This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. The boronic ester group reacts with aryl halides or triflates under palladium catalysis, enabling the synthesis of complex heterocycles or pharmaceuticals. The ethyl picolinate moiety can act as a directing group or influence electronic properties during coupling .
Q. What is the standard synthetic route for preparing this compound?
A common method involves:
- Step 1 : Lithiation of ethyl picolinate at the 5-position using LDA or n-BuLi at low temperatures (−78°C).
- Step 2 : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) to install the boronic ester.
- Step 3 : Purification via silica gel chromatography or recrystallization to achieve >95% purity. Key conditions: Anhydrous solvents (THF), inert atmosphere (N₂), and controlled temperatures to avoid ester hydrolysis .
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
Q. What are the common challenges in handling and storing this boronic ester?
The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations:
- Under inert gas (Ar/N₂) at −20°C.
- Use molecular sieves (3Å) in storage vials.
- Avoid prolonged exposure to protic solvents or acidic conditions, which degrade the boronic ester .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for palladium-catalyzed cross-coupling using this boronic ester?
Optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ for electron-rich aryl partners; Pd(dppf)Cl₂ for sterically hindered substrates.
- Solvent/base systems : Use K₂CO₃ in dioxane/water mixtures for aqueous-tolerant reactions.
- Temperature : 80–100°C for aryl chlorides; room temperature for iodides. Monitor reaction progress via TLC or LC-MS to minimize protodeboronation side reactions .
Q. How to address low yields in the synthesis of this compound due to ester group sensitivity?
Mitigation approaches:
Q. How to analyze and resolve contradictions in NMR data when characterizing this compound?
Discrepancies in NMR signals (e.g., splitting or unexpected shifts) may arise from:
- Rotameric equilibria : Heat the sample to 50°C to coalesce split peaks.
- Residual solvent : Re-dry the compound under high vacuum.
- Dynamic boron-oxygen interactions : Use ¹¹B NMR (expected δ ~30 ppm) to confirm boronic ester integrity .
Q. What strategies mitigate protodeboronation during cross-coupling reactions?
Protodeboronation (loss of Bpin group) can be minimized by:
- Ligand tuning : Bulky ligands (e.g., SPhos) stabilize the Pd center and reduce β-hydride elimination.
- Base selection : Avoid strongly basic conditions (e.g., NaOH); use Cs₂CO₃ or K₃PO₄.
- Additives : Add 10 mol% LiCl to enhance transmetallation efficiency .
Q. How to design experiments to study the electronic effects of the picolinate ester on coupling efficiency?
- Substituent variation : Synthesize analogs with electron-withdrawing (NO₂) or donating (OMe) groups on the pyridine ring.
- Kinetic studies : Compare coupling rates via ¹H NMR or in situ IR under identical conditions.
- DFT calculations : Model the transition state to assess steric/electronic contributions of the ester .
Data Contradiction Analysis
Q. Conflicting reports on coupling efficiency with aryl bromides vs. chlorides: How to validate?
- Hypothesis : Aryl bromides may react faster due to better leaving-group ability.
- Experimental design :
Run parallel reactions with 4-bromotoluene and 4-chlorotoluene under identical conditions.
Quantify yields via GC-MS or isolated mass.
Compare turnover frequencies (TOF) using kinetic profiling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
